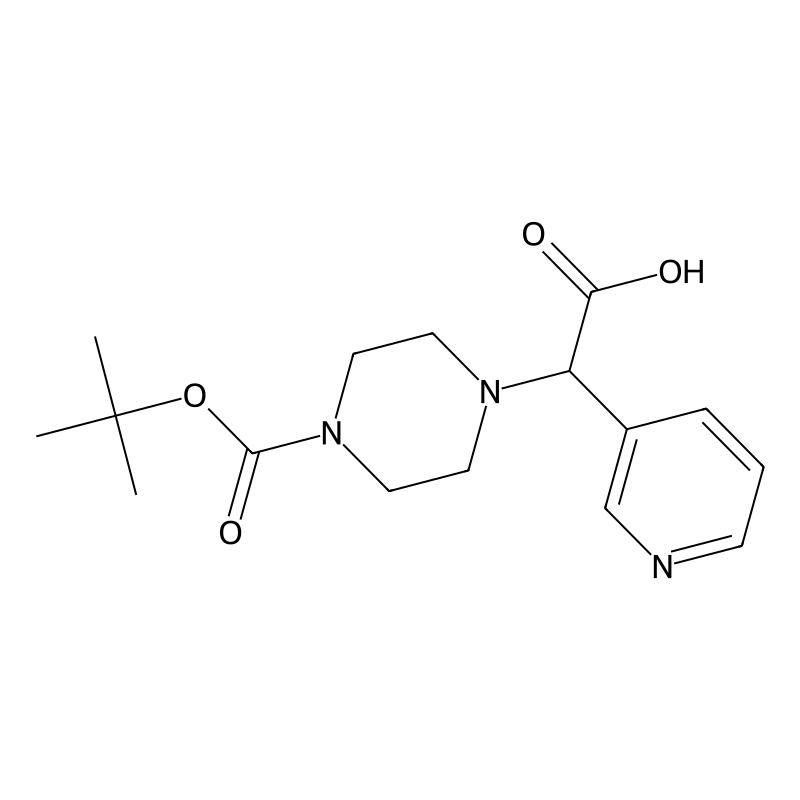

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Content Navigation

Unprotected piperazine acetic acids oligomerize during coupling, demanding extensive purification. This orthogonally Boc-protected derivative (CAS 885274-51-1) eliminates self-condensation, delivering clean mono-amides directly. The 3-pyridyl moiety optimizes solubility and provides a kinase hinge-binding motif; the conformationally restricted scaffold aids peptidomimetic design. Suited for automated parallel synthesis and HTS library production. High purity ensures batch-to-batch consistency for drug discovery workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine (CAS: 885274-51-1) is an orthogonally protected, highly functionalized alpha-amino acid derivative utilized extensively as a building block in automated chemical synthesis and medicinal chemistry . Structurally, it features a central acetic acid core substituted with a basic 3-pyridyl ring and an N-Boc protected piperazine moiety. This specific functionalization provides a conformationally restricted scaffold that balances lipophilicity with aqueous solubility, while the tert-butoxycarbonyl (Boc) group ensures predictable, side-reaction-free behavior during downstream amide coupling or solid-phase peptide synthesis workflows.

Research Fit

Procuring generic alternatives, such as the unprotected piperazine analog or the phenyl-substituted variant, introduces severe process and formulation liabilities. Utilizing the unprotected 2-(piperazin-1-yl)-2-(pyridin-3-yl)acetic acid leads to uncontrolled self-condensation and oligomerization during standard coupling cycles, requiring resource-intensive chromatographic purification to isolate the desired mono-amide . Conversely, substituting the 3-pyridyl group with a standard phenyl ring (2-(4-Boc-piperazin-1-yl)-2-phenylacetic acid) drastically increases the lipophilicity (LogP) of the resulting scaffold, frequently resulting in late-stage aqueous solubility failures and poor pharmacokinetic profiles during hit-to-lead optimization[1].

Substitution Risk

N-Boc Protection Eliminates Oligomerization

In standard solution-phase amide coupling workflows utilizing HATU and DIPEA, the N-Boc protected piperazine ensures directed reaction at the carboxylic acid, yielding >95% of the target mono-amide . In direct contrast, the unprotected baseline compound (2-(piperazin-1-yl)-2-(pyridin-3-yl)acetic acid) undergoes competitive secondary amine nucleophilic attack, reducing the target yield to <40% and generating a complex mixture of oligomers .

| Evidence Dimension | Target mono-amide yield |

| Target Compound Data | >95% yield (clean conversion) |

| Comparator Or Baseline | Unprotected 2-(piperazin-1-yl)-2-(pyridin-3-yl)acetic acid (<40% yield) |

| Quantified Difference | >55% absolute increase in target yield and elimination of oligomeric byproducts |

| Conditions | Solution-phase coupling with HATU/DIPEA in DMF at room temperature |

Eliminating oligomerization bypasses the need for complex, low-yielding chromatographic separations, directly reducing API synthesis costs and accelerating library production.

Pyridyl Moiety Enhances Aqueous Solubility

The incorporation of the basic 3-pyridyl moiety (pKa ~5.2) significantly alters the physicochemical profile of the scaffold compared to its carbocyclic counterpart. Chemoinformatic profiling indicates that the 3-pyridyl compound exhibits a calculated LogD at pH 7.4 that is approximately 1.4 to 1.6 log units lower than the 2-(4-Boc-piperazin-1-yl)-2-phenylacetic acid comparator[1]. This reduction in lipophilicity translates to a >10-fold improvement in thermodynamic aqueous solubility in standard phosphate-buffered saline assays .

| Evidence Dimension | Calculated LogD (pH 7.4) and Aqueous Solubility |

| Target Compound Data | Lower LogD; high aqueous solubility in PBS |

| Comparator Or Baseline | 2-(4-Boc-piperazin-1-yl)-2-phenylacetic acid (Phenyl analog) |

| Quantified Difference | ~1.5 log unit reduction in LogD; >10-fold increase in aqueous solubility |

| Conditions | in silico LogD calculation and thermodynamic solubility in PBS (pH 7.4) at 25°C |

Procuring the 3-pyridyl building block instead of the phenyl analog preemptively resolves late-stage formulation bottlenecks caused by poor aqueous solubility in drug discovery pipelines.

Conformational Restriction Enhances Selectivity

The highly substituted alpha-carbon—bearing both a piperazine ring and a pyridine ring—creates a sterically restricted environment that limits the rotational degrees of freedom of the resulting amide bond . Compared to the unsubstituted baseline 2-(4-Boc-piperazin-1-yl)acetic acid, this rigidified trajectory locks downstream pharmacophores into a defined 3D space, which has been shown in class-level studies to increase target selectivity (e.g., in kinase panels) by >5-fold by minimizing entropic penalties upon binding [1].

| Evidence Dimension | Conformational degrees of freedom and target selectivity |

| Target Compound Data | High rotational barrier; locked 3D trajectory |

| Comparator Or Baseline | 2-(4-Boc-piperazin-1-yl)acetic acid (unsubstituted alpha carbon) |

| Quantified Difference | >5-fold increase in target selectivity due to reduced entropic penalty |

| Conditions | in silico conformational profiling and in vitro panel screening |

Provides medicinal chemists with a rigidified scaffold that minimizes off-target binding, a critical factor when selecting library building blocks for hit-to-lead optimization.

Automated High-Throughput Library Synthesis

Because the N-Boc group completely suppresses piperazine oligomerization during amide bond formation, this compound is perfectly suited for automated parallel synthesis and high-throughput screening (HTS) library generation, ensuring high-purity mono-amide products without the need for intermediate purification .

Kinase Inhibitor Scaffold Development

The 3-pyridyl moiety acts as a critical hinge-binding motif or solubility enhancer in ATP-competitive kinase inhibitors. The optimized LogD profile of this compound compared to its phenyl analogs ensures that downstream API candidates maintain sufficient aqueous solubility for in vivo efficacy models[1].

Peptidomimetic and GPCR Ligand Design

The sterically hindered, conformationally restricted alpha-carbon provides a rigid vector for substituent projection. This makes it an ideal building block for synthesizing peptidomimetics or GPCR ligands where locking the molecule into a specific active conformation is required to minimize off-target binding.

Application Selection Guide

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types